(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Description
This deuterated pyrrole derivative is a structurally complex molecule characterized by a pyrrole core substituted with a 4-fluorophenyl group, a 2-hydroxy-phenylcarbamoyl moiety, an isopropyl chain, and a deuterated (d5) phenyl ring. The molecule also features a 1,3-dioxane ring system linked to a tert-butyl ester group. Key identifiers include:
- CAS No.: 265989-40-0 (deuterated form)
- Molecular Formula: C₄₀H₄₇FN₂O₆ (non-deuterated analogs: C₄₀H₄₇FN₂O₅, MW 654.79–670.81)
- Structural Features:
Crystallographic data (e.g., space group P21, unit cell parameters) confirm its stable three-dimensional arrangement, stabilized by intermolecular N–H···O hydrogen bonds .
Properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)/t29-,30-/m1/s1/i8D,9D,10D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJAGODXZFIYDA-REWGUOJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@@H](OC(O4)(C)C)CC(=O)OC(C)(C)C)C5=CC=C(C=C5)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442621 | |
| Record name | (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265989-42-2 | |
| Record name | (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester (CAS No. 265989-40-0), is a derivative of atorvastatin and plays a significant role in pharmacology as a selective HMG-CoA reductase inhibitor. This article provides an in-depth review of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C40H42D5FN2O6 |
| Average Mass | 675.853 g/mol |
| Boiling Point | 694.8 ± 55.0 °C (Predicted) |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in acetone, chloroform, dichloromethane, ethyl acetate |
| pKa | 9.33 ± 0.35 (Predicted) |
As an intermediate metabolite of atorvastatin, this compound functions primarily as a HMG-CoA reductase inhibitor , which is crucial for cholesterol biosynthesis. By inhibiting this enzyme, it effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides in patients with hypercholesterolemia .
Pharmacodynamics
The pharmacodynamic profile of the compound indicates its potential to modulate lipid levels significantly while also exhibiting anti-inflammatory properties. The presence of the 4-fluoro and hydroxyphenyl groups enhances its binding affinity to the target enzyme and contributes to its efficacy in lowering cholesterol levels .
Pharmacokinetics
The pharmacokinetic parameters for this compound suggest that it has favorable absorption characteristics:
- Absorption : High bioavailability due to its solubility in organic solvents.
- Distribution : Predicted to have extensive tissue distribution owing to its lipophilicity.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes; potential for drug-drug interactions should be considered.
- Excretion : Primarily through hepatic pathways; renal excretion is minimal .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Lipid-Lowering Effects : A clinical trial demonstrated that atorvastatin derivatives significantly reduced LDL cholesterol levels by up to 60% in patients with dyslipidemia .
- Anti-inflammatory Activity : Research indicated that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, suggesting a dual role in managing cardiovascular diseases .
- ADME Properties : In vitro studies using Caco-2 cells showed high permeability and favorable absorption characteristics, supporting its potential as an effective oral medication .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, modifications similar to those found in (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid have been shown to selectively inhibit the proliferation of colon cancer cells. The IC50 values for some derivatives were found to be as low as 0.12 mg/mL, indicating potent activity against cancerous cells while sparing normal cells .
HMG-CoA Reductase Inhibition
The compound is also recognized for its role as an inhibitor of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This property aligns it with statin drugs like atorvastatin, which are used to manage cholesterol levels and reduce cardiovascular risk . The structural similarities allow it to potentially serve as a lead compound for developing new lipid-lowering agents.
Hypolipidemic Agent
Given its ability to inhibit HMG-CoA reductase, (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid could be explored further as a hypolipidemic or hypocholesterolemic agent. Its efficacy in lowering cholesterol levels could make it a valuable addition to existing therapies for hyperlipidemia .
Other Potential Uses
The compound's unique structure may also lend itself to applications in other therapeutic areas such as:
- Anti-inflammatory treatments : Due to its hydroxyl groups which can interact with inflammatory pathways.
- Neurological disorders : Investigating its effects on neuroprotective pathways could reveal potential benefits in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical and Pharmacological Comparisons
- Deuterated vs. Non-Deuterated Analogs: The deuterated phenyl group (d5) in the target compound reduces metabolic oxidation rates by stabilizing C–D bonds, extending half-life compared to non-deuterated analogs . Crystallographic studies show similar packing efficiencies (density ~1.25 g/cm³) but distinct hydrogen-bonding networks due to deuterium’s isotopic effects .
Functional Group Variations :
- Replacement of phenylcarbamoyl with 2-hydroxy-phenylcarbamoyl introduces additional hydrogen-bonding capacity, improving solubility (logP reduction by ~0.5 units) .
- Compounds with pyrimidine or pyrazine cores exhibit lower molecular weights (<600 Da) but reduced conformational rigidity, impacting target binding specificity .
- Synthetic Accessibility: The target compound’s synthesis involves multi-step coupling of deuterated intermediates under NaOH/EtOH conditions, mirroring methods for non-deuterated analogs . In contrast, pyrazine derivatives (e.g., Example 6 in ) require chiral separation (e.g., Chiralpak® OD), increasing production complexity.
Preparation Methods
Reaction Conditions and Optimization
The procedure adapts CrCl₂ (10 mol%) and 6,6'-dimethyl-2,2'-dipyridyl (20 mol%) in chlorobenzene at 140°C under nitrogen. β-Amino alcohols (e.g., deuterated variants for phenyl-d5) react with ketones (4-fluorophenylacetone and isopropyl methyl ketone) in the presence of t-BuOK (1.2 equiv).
Table 1: Base Optimization for Pyrrole Formation
| Base | Yield (%) |
|---|---|
| t-BuOK | 49 |
| LiOH | 42 |
| KOH | 31 |
| Cs₂CO₃ | 6 |
t-BuOK maximizes yield due to its strong basicity and compatibility with CrCl₂. Post-reaction, extraction with EtOAc and silica gel chromatography (petroleum ether/EtOAc) isolate the pyrrole intermediate.
Dioxane Ring Construction Using Meldrum’s Acid Derivatives
The 2,2-dimethyl-1,3-dioxane-4-yl-acetic acid segment derives from Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione).
Cyclocondensation Protocol
Malonic acid reacts with acetone and acetic anhydride under H₂SO₄ catalysis to form Meldrum’s acid. Subsequent alkylation with ethyl bromoacetate introduces the acetic acid sidechain.
Key Steps:
-
Malonic Acid Activation : Stir malonic acid (1.0 equiv) with acetic anhydride (3.0 equiv) at 60°C for 2 h.
-
Acetone Incorporation : Add acetone (1.2 equiv) and H₂SO₄ (0.1 equiv), reflux for 6 h.
-
Alkylation : Treat with ethyl bromoacetate (1.1 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 h.
The product is purified via recrystallization (hexane/EtOAc), yielding 68–75%.
tert-Butyl Esterification and Final Coupling
The acetic acid moiety undergoes esterification with tert-butanol, followed by coupling to the pyrrole-ethyl-dioxane intermediate.
Esterification Methodology
Adapting protocols from, the acetic acid (1.0 equiv) reacts with tert-butanol (5.0 equiv) using H₂SO₄ (0.2 equiv) under reflux for 24 h.
Table 2: Solvent Impact on Esterification Yield
| Solvent | Yield (%) |
|---|---|
| Toluene | 82 |
| THF | 78 |
| DCM | 65 |
Toluene achieves optimal azeotropic water removal, driving the equilibrium toward ester formation. The tert-butyl ester is isolated via column chromatography (hexane/EtOAc 4:1).
Coupling via Mitsunobu Reaction
The pyrrole-ethyl-dioxane intermediate and tert-butyl ester undergo Mitsunobu coupling using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF at 0°C→RT.
Optimization Data:
-
Temperature : <20°C prevents epimerization.
-
Catalyst : PPh₃ outperforms other phosphines (yield: 88% vs. 72% with PBu₃).
Purification and Characterization
Final purification employs silica gel chromatography (gradient elution: hexane → EtOAc) followed by recrystallization (MeOH/H₂O). Characterization via ¹H/¹³C NMR, HRMS, and IR confirms:
-
Pyrrole-d5 : Deuteration at phenyl positions (δ 7.2–7.5 ppm, absence of proton signals).
-
tert-Butyl Ester : δ 1.4 ppm (9H, s).
Challenges and Mitigation Strategies
-
Deuteration Integrity : Use of deuterated β-amino alcohols requires anhydrous conditions to prevent H/D exchange.
-
Steric Hindrance : Bulky tert-butyl groups necessitate prolonged reaction times (24–48 h) for complete esterification.
-
Byproduct Formation : Silica gel chromatography with 5% MeOH in DCM removes unreacted Meldrum’s acid derivatives .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Answer: The synthesis involves multi-step reactions requiring precise control of catalytic conditions and reagent stoichiometry. Key steps include:
- Palladium-catalyzed coupling : Use Pd(II) acetate (0.1–0.3 mol%) with ligand systems (e.g., catalyst A™) for aryl-aryl bond formation .
- Protection/deprotection strategies : The tert-butyl ester group is introduced early to stabilize the carboxylate intermediate, with deprotection avoided until final steps .
- Purification : Column chromatography (e.g., hexane/acetone gradients) resolves intermediates, while slurrying in ethyl acetate removes byproducts .
- Yield optimization : Reaction temperatures (e.g., 100°C for coupling) and anhydrous THF as solvent minimize side reactions .
Q. Which analytical techniques are most effective for structural elucidation, particularly the deuterium-labeled (d5) pyrrole moiety?
Answer:
- NMR spectroscopy : H-NMR confirms deuterium incorporation in the pyrrole ring, while H/C-NMR identifies substituent positions .
- High-resolution mass spectrometry (HRMS) : Accurately determines molecular weight (e.g., m/z 757 [M+H]+ observed in LCMS) and isotopic patterns for d5 labeling .
- X-ray crystallography : Resolves stereochemistry of the dioxane ring (4R,6R configuration) and pyrrole substitution .
Q. How can researchers mitigate solubility challenges during in vitro biological assays?
Answer:
- Ester prodrug strategy : The tert-butyl ester group enhances lipophilicity, improving cell membrane permeability. Hydrolysis under physiological conditions releases the active acid form .
- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin-based formulations to solubilize the compound in aqueous buffers .
Advanced Research Questions
Q. How do deuterium isotope effects (d5 labeling) influence metabolic stability in pharmacokinetic studies?
Answer:
Q. What mechanistic insights explain the regioselectivity of pyrrole ring formation during synthesis?
Answer:
Q. How can computational modeling predict the compound’s interactions with target enzymes?
Answer:
- Molecular docking : Simulate binding to targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the carbamoyl group and catalytic lysine residues .
- MD simulations : Assess conformational stability of the dioxane-acetate backbone in aqueous environments .
Methodological Contradictions & Resolutions
Q. Discrepancies in stereochemical outcomes during dioxane ring synthesis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
